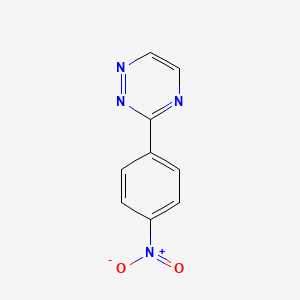

3-(4-Nitrophenyl)-1,2,4-triazine

Description

Structure

3D Structure

Properties

CAS No. |

57446-74-9 |

|---|---|

Molecular Formula |

C9H6N4O2 |

Molecular Weight |

202.17 g/mol |

IUPAC Name |

3-(4-nitrophenyl)-1,2,4-triazine |

InChI |

InChI=1S/C9H6N4O2/c14-13(15)8-3-1-7(2-4-8)9-10-5-6-11-12-9/h1-6H |

InChI Key |

IIIYXZGTPDAZHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 4 Nitrophenyl 1,2,4 Triazine and Its Analogues

Classical Synthetic Routes to 1,2,4-Triazine (B1199460) Core Structures

The formation of the 1,2,4-triazine ring is a cornerstone of heterocyclic synthesis, with several classical methods having been developed and refined over the years. These methods often involve the cyclization of acyclic precursors containing the requisite nitrogen and carbon atoms.

Reductive Cyclization Approaches of Nitrophenylhydrazides

Reductive cyclization represents a powerful strategy for the synthesis of nitrogen-containing heterocycles. While direct reductive cyclization of nitrophenylhydrazides to form 1,2,4-triazines is not a commonly cited specific method for the title compound, analogous reactions are well-documented for the synthesis of other heterocyclic systems. For instance, the base-mediated reductive cyclization of ketones tethered to a nitrobenzene (B124822) moiety has been successfully employed to create benzazocine ring systems. This suggests the potential for similar intramolecular cyclizations of appropriately substituted nitrophenylhydrazide derivatives to yield a 1,2,4-triazine ring, although specific examples for the synthesis of 3-(4-nitrophenyl)-1,2,4-triazine via this route are not prevalent in the literature.

Reactions Involving N-Aminobenzamidine Hydrochlorides

N-Aminobenzamidine hydrochlorides are versatile building blocks in heterocyclic synthesis. Their reaction with suitable carbonyl compounds can lead to the formation of various nitrogen-containing rings. While specific examples detailing the direct reaction of N-aminobenzamidine hydrochloride to form this compound are scarce, the general reactivity pattern of amidines with 1,2,3-triazines and 1,2,3,5-tetrazines to form pyrimidines and 1,3,5-triazines respectively, has been studied. nih.gov This suggests that the reaction of a suitably substituted benzamidine (B55565) derivative, potentially N-(4-nitroanilino)benzamidine, with a one-carbon synthon could theoretically lead to the desired 1,2,4-triazine ring. However, more common is the use of amidrazones in reactions with 1,2-dicarbonyl compounds to form 1,2,4-triazines.

Photochemical Oxidation of Dihydro-1,2,4-Triazines

Photochemical methods offer an alternative approach to the synthesis and modification of heterocyclic compounds. The oxidation of dihydro-1,2,4-triazines to their aromatic 1,2,4-triazine counterparts is a feasible transformation. While specific photochemical oxidation protocols for the synthesis of this compound are not extensively documented, the general principle of aromatization of a pre-formed dihydro-1,2,4-triazine ring is a valid synthetic strategy. The synthesis of the dihydro precursor would be the initial and crucial step in such a sequence.

Targeted Synthesis of this compound

The direct synthesis of this compound necessitates the selection of appropriate precursors that already contain the 4-nitrophenyl moiety or allow for its introduction during the synthetic sequence.

Specific Precursors and Reaction Conditions

A plausible and commonly employed method for the synthesis of 3-substituted-1,2,4-triazines involves the condensation of an amidrazone with a 1,2-dicarbonyl compound. For the synthesis of this compound, 4-nitrobenzamidrazone would be the key precursor. This can be reacted with a 1,2-dicarbonyl compound such as glyoxal (B1671930) or a glyoxal derivative. The general reaction scheme involves the initial condensation of the amidrazone with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic 1,2,4-triazine ring.

Another potential route involves the reaction of 4-nitrobenzonitrile (B1214597) with hydrazine (B178648) to form the corresponding amidrazone in situ, which can then be reacted with a suitable dicarbonyl compound.

A one-pot synthesis of substituted 1,2,4-triazines has been reported, involving the condensation of amides and 1,2-diketones in the presence of a base, followed by cyclization with hydrazine hydrate (B1144303). researchgate.net Adapting this method, 4-nitrobenzamide (B147303) could be condensed with a 1,2-diketone, and the resulting intermediate cyclized with hydrazine to yield the desired product.

| Precursor 1 | Precursor 2 | Reagents/Conditions | Product |

| 4-Nitrobenzamidrazone | Glyoxal | Acid or base catalysis, heating | This compound |

| 4-Nitrobenzamide | 1,2-Diketone | Base, then Hydrazine hydrate | Substituted this compound |

Optimization of Reaction Parameters for Yield and Purity

The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants.

For the condensation of amidrazones with dicarbonyl compounds, the choice of solvent can significantly influence the reaction rate and yield. Solvents such as ethanol, acetic acid, or dimethylformamide (DMF) are often employed. The reaction temperature is another critical factor; while some condensations proceed at room temperature, others may require heating to drive the reaction to completion and facilitate the final dehydration step.

In one-pot syntheses, the order of addition of reagents and the control of pH are vital. For instance, in the condensation of amides with diketones followed by cyclization, the initial condensation is typically base-catalyzed, while the subsequent cyclization with hydrazine may proceed under neutral or slightly acidic conditions.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions and improving yields. mdpi.com The application of microwave irradiation to the synthesis of 1,2,4-triazines can significantly reduce reaction times compared to conventional heating methods. mdpi.com

The purification of the final product is typically achieved through recrystallization from a suitable solvent or by column chromatography to remove any unreacted starting materials or byproducts. The choice of solvent for recrystallization will depend on the solubility profile of the this compound.

| Parameter | Condition | Effect on Yield/Purity |

| Solvent | Ethanol, Acetic Acid, DMF | Affects solubility of reactants and intermediates, influencing reaction rate. |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rate but may also lead to side products. |

| Catalyst | Acid or Base | Facilitates condensation and cyclization steps. |

| Reaction Time | Varies | Monitored by TLC to ensure completion and avoid decomposition. |

| Purification | Recrystallization, Chromatography | Essential for obtaining a high-purity product. |

One-Pot and Multicomponent Reactions for Triazine Scaffolds

One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecular architectures like the 1,2,4-triazine scaffold. These reactions combine multiple operational steps into a single synthetic procedure, thereby reducing reaction time, minimizing waste, and simplifying the purification process.

A prevalent strategy for constructing the 1,2,4-triazine ring involves the condensation of 1,2-dicarbonyl compounds with amidrazones. Specifically, for analogues of this compound, a one-pot synthesis can be achieved by reacting an appropriate α-dicarbonyl compound with 4-nitrobenzamidrazone. This reaction is often catalyzed by an acid or base and proceeds through a cyclocondensation mechanism. The versatility of this method allows for the introduction of various substituents onto the triazine core by simply changing the starting materials.

Another notable multicomponent approach involves the reaction between an α-haloketone, a nitrile, and a hydrazine derivative. For instance, a three-component reaction of phenacyl bromide, 4-nitrobenzonitrile, and hydrazine hydrate could theoretically yield a precursor that cyclizes to form a this compound derivative. These MCRs offer a powerful tool for generating molecular diversity in a combinatorial fashion. Research has demonstrated the successful synthesis of various 3,5,6-trisubstituted 1,2,4-triazines through a one-pot condensation of 1,2-dicarbonyl compounds, acid hydrazides, and ammonium (B1175870) acetate, showcasing the broad applicability of this methodology.

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Conditions | Product Type |

| 1,2-Dicarbonyl Compound | Amidrazone | - | Acid/Base Catalyst | 3,5,6-Trisubstituted-1,2,4-triazine |

| α-Haloketone | Nitrile | Hydrazine | - | Substituted 1,2,4-triazine |

| 1,2-Dicarbonyl Compound | Acid Hydrazide | Ammonium Acetate | p-Toluenesulfonic acid | 3,5,6-Trisubstituted-1,2,4-triazine |

Solid-Phase Synthesis Methodologies for Triazine Derivatives

Solid-phase synthesis (SPS) has emerged as a crucial technique for the high-throughput generation of libraries of heterocyclic compounds, including 1,2,4-triazine derivatives. This methodology involves anchoring a starting material to a solid support (resin) and subsequently carrying out a series of reactions to build the desired molecule. The key advantage of SPS lies in the simplified purification, where excess reagents and by-products are removed by simple filtration and washing.

For the synthesis of 1,2,4-triazine derivatives, a common solid-phase approach begins with the immobilization of an α-acyl-β-ketoester or a similar precursor onto a suitable resin, such as a Wang or Rink amide resin. This resin-bound starting material is then treated with a solution of an amidrazone, for example, 4-nitrobenzamidrazone, to initiate the cyclization and formation of the triazine ring directly on the solid support. Subsequent chemical modifications can be performed on the resin-bound triazine before the final product is cleaved from the support.

An alternative solid-phase strategy involves the use of a traceless linker. In this approach, the linker facilitates the assembly of the triazine core and is subsequently cleaved in a manner that leaves no trace of its presence in the final product. This "catch-and-release" strategy has been effectively used for the synthesis of 1,2,4-triazin-6-ones. The process typically starts with a resin-bound acylhydrazine which reacts with an α-keto ester. The resulting intermediate is then cyclized, and the final product is released from the solid support. The ability to vary the building blocks at each step makes SPS a powerful tool for creating diverse libraries of triazine derivatives for screening purposes.

| Resin Type | Anchored Starting Material | Key Reagent | Reaction Type | Product Class |

| Wang/Rink Amide | α-Acyl-β-ketoester | Amidrazone | Cyclocondensation | 1,2,4-Triazine |

| Polymer Support | Acylhydrazine | α-Keto ester | Cyclization/Cleavage | 1,2,4-Triazin-6-one |

Solvent-Free Synthesis Techniques for Related Structures

In line with the principles of green chemistry, solvent-free synthesis techniques have gained significant attention. These methods, often assisted by microwave or ultrasound irradiation, aim to reduce or eliminate the use of volatile organic solvents, leading to more environmentally benign and efficient chemical processes. Such techniques often result in shorter reaction times, higher yields, and simplified work-up procedures.

While specific solvent-free syntheses targeting this compound are not extensively reported, the application of these methods to related heterocyclic systems provides a strong basis for their potential use. For instance, the synthesis of various triazine derivatives has been successfully achieved under solvent-free conditions by grinding the reactants together, sometimes with a catalytic amount of a solid acid or base.

Microwave-assisted organic synthesis (MAOS) is a particularly promising solvent-free technique. The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can significantly accelerate reaction rates. The condensation of amidrazones with 1,2-dicarbonyl compounds, a key step in 1,2,4-triazine synthesis, is a reaction that could be readily adapted to microwave-assisted, solvent-free conditions. The reactants could be mixed with a solid support, such as silica (B1680970) gel or alumina, which can act as both a catalyst and an energy transfer medium. The development of such solvent-free methodologies for the synthesis of this compound and its analogues holds promise for more sustainable and efficient production of these important compounds.

| Technique | Assisting Condition | Reactant 1 | Reactant 2 | Product Type |

| Grinding | Mechanical Force | Amidrazone | 1,2-Dicarbonyl Compound | 1,2,4-Triazine |

| Microwave-Assisted Synthesis | Microwave Irradiation | Amidrazone | 1,2-Dicarbonyl Compound on Solid Support | 1,2,4-Triazine |

Advanced Spectroscopic and Spectrometric Characterization of 3 4 Nitrophenyl 1,2,4 Triazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For 3-(4-nitrophenyl)-1,2,4-triazine, ¹H and ¹³C NMR, along with two-dimensional techniques, are employed to assign the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the triazine ring and the nitrophenyl group. The aromatic protons of the 4-nitrophenyl group typically appear as two doublets in the downfield region of the spectrum due to the electron-withdrawing effect of the nitro group. One study reported a brown solid with ¹H NMR signals at δ 8.21 (d, J=7.6 Hz, 2H) and δ 7.61 (d, J=8Hz, 2H), which can be attributed to the protons of the 4-nitrophenyl group. rsc.org The protons on the 1,2,4-triazine (B1199460) ring will also have characteristic chemical shifts. The complexity of the spectra can be influenced by the solvent and the presence of any conformers in equilibrium. tdx.cat

Table 1: ¹H NMR Spectral Data for this compound and Related Structures

| Compound/Fragment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

|---|---|---|---|---|---|

| This compound derivative | 8.21 | d | 7.6 | 2H, 4-nitrophenyl | rsc.org |

| 7.61 | d | 8 | 2H, 4-nitrophenyl | rsc.org | |

| 1-(4-Nitrophenyl)hydrazine | - | - | - | - | nist.gov |

Note: The table is populated with representative data. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbons of the triazine ring and the nitrophenyl group. A study on a related brown solid showed ¹³C NMR signals at δ 147.95, 145.31, 127.01, and 124.13. rsc.org The signals at approximately δ 147.95 and 145.31 are likely associated with the carbon atoms of the nitrophenyl group attached to the nitro group and the triazine ring, respectively. The peaks at δ 127.01 and 124.13 would correspond to the other aromatic carbons of the nitrophenyl ring. The carbons of the 1,2,4-triazine ring will also have characteristic chemical shifts. The presence of multiple peaks for some carbon atoms can sometimes be observed due to dynamic equilibrium between different conformers. tdx.cat

Table 2: ¹³C NMR Spectral Data for this compound and Related Structures

| Compound/Fragment | Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|---|

| This compound derivative | 147.95 | C-NO₂ (4-nitrophenyl) | rsc.org |

| 145.31 | C-triazine (4-nitrophenyl) | rsc.org | |

| 127.01 | CH (4-nitrophenyl) | rsc.org | |

| 124.13 | CH (4-nitrophenyl) | rsc.org | |

| 1-(4-Nitrophenyl)hydrazine | - | - | nist.gov |

Note: The table is populated with representative data. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the proton and carbon signals.

COSY spectra reveal proton-proton couplings, which helps in identifying adjacent protons within the same spin system, such as those on the phenyl ring.

HMQC (or HSQC) correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.

HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the protons on the nitrophenyl ring to the carbons of the triazine ring. One study on a related triazine derivative utilized a gHSQC experiment to unequivocally assign the signals of the ¹³C-NMR spectrum. tdx.cat

These techniques, when used in combination, provide a complete and detailed picture of the molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic rings, and the triazine ring. A study on a similar brown solid reported IR (KBr pellet, νmax/cm⁻¹) bands at 1608, 1532, and 1358 cm⁻¹. rsc.org The strong absorptions around 1532 cm⁻¹ and 1358 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. The band at 1608 cm⁻¹ can be attributed to C=N stretching vibrations within the triazine ring and C=C stretching of the phenyl ring. rsc.orgresearchgate.net Other characteristic peaks for C-N and C-H bonds would also be present.

Table 3: FT-IR Spectral Data for this compound and Related Structures

| Functional Group | Absorption Range (cm⁻¹) | Specific Value (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| NO₂ (asymmetric stretch) | 1560-1500 | 1532 | Strong | rsc.org |

| NO₂ (symmetric stretch) | 1370-1330 | 1358 | Strong | rsc.org |

| C=N / C=C (aromatic) | 1615-1580 | 1608 | Medium-Strong | rsc.orgresearchgate.net |

| Triazine ring breathing | ~800 | - | - | researchgate.net |

Note: The table is populated with representative data. Actual absorption frequencies may vary.

Vibrational Mode Analysis of 1,2,4-Triazine Ring

The 1,2,4-triazine ring has several characteristic vibrational modes. A sharp peak observed around 808 cm⁻¹ in the FT-IR spectra of g-C₃N₄ is attributed to the breathing mode of the triazine units. researchgate.net The stretching vibrations of the C=N bonds within the triazine ring typically appear in the region of 1639 cm⁻¹. researchgate.net Furthermore, stretching vibrations associated with the carbon-nitrogen heterocycles are found in the range of 1230-1580 cm⁻¹. researchgate.net A high-resolution infrared analysis of 1,2,4-triazine vapor identified bands centered at 769 and 1043 cm⁻¹. nih.gov These vibrational modes are crucial for confirming the presence and integrity of the 1,2,4-triazine ring structure in the title compound.

Characterization of Nitro and Phenyl Group Vibrations

The infrared (IR) spectrum of this compound is distinguished by characteristic vibrations originating from its nitro (NO₂) and phenyl (-C₆H₄) functionalities. The nitro group, being highly polar, gives rise to prominent and easily identifiable absorption bands. spectroscopyonline.com The two most significant are the asymmetric and symmetric stretching vibrations of the N-O bonds. For aromatic nitro compounds, these bands typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com The band corresponding to the asymmetric stretch is generally stronger than the symmetric one. orgchemboulder.com A medium intensity scissoring vibration for the nitro group can also be observed between 890 cm⁻¹ and 835 cm⁻¹. spectroscopyonline.com

The phenyl group exhibits its own set of characteristic absorptions. The C-H stretching vibrations in aromatic rings are observed at slightly higher frequencies than in alkanes, typically in the 3100-3000 cm⁻¹ range. vscht.czlibretexts.org Carbon-carbon stretching vibrations within the aromatic ring produce bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. libretexts.org Additionally, strong C-H out-of-plane ("oop") bending vibrations appear in the 900-675 cm⁻¹ range, and their specific position can sometimes help deduce the substitution pattern on the benzene (B151609) ring, though the presence of a nitro group can complicate these interpretations. spectroscopyonline.com

In a related molecule, 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, the NO₂ asymmetric stretching vibration was observed at 1527 cm⁻¹ and the symmetric stretch at 1355 cm⁻¹. researchgate.net These values fall within the expected ranges and provide a reasonable approximation for the title compound. The vibrations of the 1,2,4-triazine ring itself are expected to overlap with the phenyl ring vibrations, making them less characteristic on their own. mdpi.com

Table 1: Characteristic Infrared Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| **Nitro Group (Ar-NO₂) ** | Asymmetric Stretch (νas) | 1550 - 1475 | Strong |

| Symmetric Stretch (νs) | 1360 - 1290 | Strong | |

| Scissoring Bend (δ) | 890 - 835 | Medium | |

| Phenyl Group (-C₆H₄-) | C-H Stretch (ν) | 3100 - 3000 | Variable, Sharp |

| C=C In-Ring Stretch (ν) | 1600 - 1400 | Medium to Weak | |

| C-H Out-of-Plane Bend (γ) | 900 - 675 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound are dictated by the conjugated system formed by the 4-nitrophenyl group and the 1,2,4-triazine ring.

The chromophore of this compound consists of the electron-withdrawing nitro group connected to the 1,2,4-triazine ring via a phenyl spacer. This extended π-system facilitates electronic transitions, primarily of the π → π* and n → π* type. The conjugation between the electron-deficient triazine ring and the nitrophenyl system is expected to result in significant absorption in the near-UV and visible regions of the electromagnetic spectrum.

Studies on structurally similar compounds support this. For instance, extended 2,4,6-triphenyl-s-triazines bearing nitro groups absorb significantly in the visible range, appearing as deep yellow in solution with absorptions extending above 400 nm. mdpi.com The absorption characteristics are highly dependent on the extent of conjugation and the nature of substituents. In other 1,2,4-triazine derivatives, extended conjugation has been shown to cause a bathochromic (red) shift in the maximum absorption wavelength (λₘₐₓ). nih.govresearchgate.net For example, the λₘₐₓ for certain 3-thioxo-1,2,4-triazin-5-one derivatives can shift to over 420 nm due to extended hetero-systems. researchgate.net Given these precedents, this compound is predicted to have a principal absorption band in the 350-450 nm range, attributable to an intramolecular charge transfer (ICT) transition from the phenyl-triazine system to the strongly electron-accepting nitro group.

Solvatochromism describes the change in a substance's color, and hence its UV-Vis absorption spectrum, upon a change in solvent polarity. Molecules with a significant difference in dipole moment between their ground and excited states often exhibit strong solvatochromism. For compounds like this compound, the expected intramolecular charge transfer character of the main absorption band suggests that its position could be sensitive to the solvent environment.

In polar solvents, the excited state, which is typically more polar than the ground state, is stabilized to a greater extent. This stabilization lowers the energy of the excited state, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. While specific solvatochromic data for this compound are not available, studies on related structures, such as certain triphenyl-s-triazines, have revealed solvent-insensitive absorption but highly solvent-sensitive emission, indicating changes in the dipole moment upon excitation. mdpi.com Investigations on 1-(4-nitrophenyl)piperazine (B103982) using UV spectroscopy at different pH values also point to the sensitivity of the nitrophenyl chromophore to its environment. nih.gov Therefore, it is anticipated that a solvatochromic study of this compound would reveal a positive solvatochromism (bathochromic shift with increasing solvent polarity) for its ICT band.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). For this compound, HRMS would provide a precise mass measurement that can be compared against the theoretical exact mass calculated from its molecular formula, C₉H₆N₄O₂.

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). An experimental HRMS measurement matching this theoretical value would definitively confirm the compound's elemental formula, distinguishing it from any other isomers or compounds with the same nominal mass.

Table 2: Theoretical Exact Mass for HRMS Analysis

| Compound | Molecular Formula | Calculated Exact Mass (Da) |

| This compound | C₉H₆N₄O₂ | 202.049076 |

Other Spectroscopic Techniques

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or radical ions. While this compound is a diamagnetic molecule (all electrons paired) and thus EPR-silent, its radical derivatives can be readily studied using this method.

A common approach would be the chemical or electrochemical reduction of the nitro group to form the corresponding radical anion, [this compound]•⁻. The nitro group is readily reduced, and the resulting radical anion is often stable enough for EPR analysis. The EPR spectrum would provide crucial information about the electronic structure of this radical. The key parameters obtained are the g-value and the hyperfine coupling constants. The g-value is characteristic of the radical's electronic environment. The hyperfine coupling constants arise from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (such as ¹⁴N and ¹H). Analysis of these couplings would reveal the extent to which the unpaired electron is delocalized across the nitrophenyl and triazine ring systems, providing deep insight into the molecular orbitals of the radical species. rsc.org

Crystallographic Analysis and Solid State Characterization of 3 4 Nitrophenyl 1,2,4 Triazine

Single Crystal X-ray Diffraction (XRD)

Determination of Molecular Structure and Conformation

The molecular structure of 3-(4-Nitrophenyl)-1,2,4-triazine, as elucidated by single crystal XRD, would reveal the spatial relationship between the 1,2,4-triazine (B1199460) ring and the 4-nitrophenyl substituent. In related triazine and nitrophenyl-containing compounds, the crystal structure analysis confirms the molecular connectivity and provides key geometric parameters. mdpi.commdpi.com For instance, in similar heterocyclic structures, the dihedral angle between the triazine ring and an attached phenyl ring is a critical parameter that defines the degree of planarity or twist in the molecule. mdpi.com

The internal geometry of the 1,2,4-triazine ring, including its bond lengths and angles, would be determined with high precision. Any deviations from ideal geometries can indicate electronic effects or strain within the molecule. Furthermore, the conformation of the nitro group relative to the phenyl ring is another important structural feature that can be precisely determined.

A representative table of crystallographic data that would be obtained from a single crystal XRD study is shown below. The data is based on typical values for related organic molecules. nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₉H₆N₄O₂ |

| Formula Weight | 202.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.3 |

| b (Å) | ~7.5 |

| c (Å) | ~10.3 |

| α (°) | 90 |

| β (°) | ~108.5 |

| γ (°) | 90 |

| Volume (ų) | ~534 |

| Z | 4 |

| Density (calculated) | ~1.25 g/cm³ |

Note: The values in this table are illustrative and based on data for similar compounds. researchgate.net

Analysis of Intermolecular Interactions and Packing Arrangements

In many nitrogen-containing heterocyclic compounds, C-H···N and C-H···O hydrogen bonds play a significant role in the supramolecular assembly. ias.ac.in The nitrophenyl group, with its electron-withdrawing nitro functionality and aromatic π-system, can participate in both hydrogen bonding and π-π stacking interactions. The 1,2,4-triazine ring, being electron-deficient, can also engage in π-π stacking with the electron-rich phenyl ring of an adjacent molecule.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of a bulk polycrystalline sample. It is used to confirm the phase purity of the synthesized material and to ensure that the bulk material corresponds to the single crystal structure. researchgate.netresearchgate.net The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ).

The experimental PXRD pattern of a synthesized batch of this compound would be compared with a pattern simulated from the single crystal XRD data. A good match between the experimental and simulated patterns confirms the phase identity and purity of the bulk sample. researchgate.net Any significant peaks in the experimental pattern that are not present in the simulated pattern would indicate the presence of impurities or a different polymorphic form. The sharpness of the diffraction peaks can also provide qualitative information about the crystallinity of the material.

Thermal Analysis (TGA/dTG)

Thermogravimetric analysis (TGA) and its derivative (dTG) are used to study the thermal stability of a compound and to observe its decomposition behavior as a function of temperature. In a typical TGA experiment, the mass of a sample is monitored as it is heated at a constant rate.

The TGA curve for this compound would show the temperature at which the compound begins to decompose. The dTG curve, which is the first derivative of the TGA curve, shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates. For many organic compounds, the decomposition occurs in one or more steps, which can be visualized as distinct peaks in the dTG curve. The thermal decomposition of related triazole compounds has been studied, revealing that the stability is influenced by the nature and position of substituents. researchgate.net The final residual mass at the end of the experiment would also be determined, providing information about the nature of the decomposition products.

A representative table summarizing thermal analysis data is provided below.

| Analysis | Parameter | Observation |

| TGA | Onset of Decomposition Temperature (Tonset) | Expected to be in the range of 200-300 °C |

| TGA | Final Residue at 800 °C | Typically a small percentage of the initial mass |

| dTG | Peak Decomposition Temperature (Tpeak) | Indicates the temperature of maximum mass loss rate |

Note: The values in this table are illustrative and based on the expected behavior of similar aromatic nitro compounds and triazine derivatives.

Computational Chemistry and Theoretical Investigations of 3 4 Nitrophenyl 1,2,4 Triazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For heterocyclic systems such as 1,2,4-triazine (B1199460) derivatives, these calculations provide a detailed picture of the electron distribution and energy landscape.

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the properties of triazine-based compounds due to its balance of accuracy and computational cost. researchgate.netnih.gov DFT calculations are routinely employed to determine optimized molecular geometries, vibrational frequencies, and other electronic properties. nih.gov For this purpose, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is frequently combined with various basis sets, such as 6-311G(d,p) or 6-311++G(d,p), to achieve reliable results. nih.govirjweb.comcolab.wsmdpi.com

Table 1: Predicted Bond Lengths in 3-(4-Nitrophenyl)-1,2,4-triazine based on DFT Calculations of Similar Compounds This table presents hypothetical yet expected values based on published data for structurally related molecules.

| Bond | Predicted Length (Å) | Comment |

|---|---|---|

| N1=N2 | ~1.33 | Typical bond lengths within a 1,2,4-triazine ring, showing partial double bond character. |

| N2-C3 | ~1.34 | |

| C3-N4 | ~1.33 | |

| C-NO₂ | ~1.46 | Standard length for a C-N bond connecting a phenyl ring to a nitro group. sapub.org |

| C-C (inter-ring) | ~1.48 | Single bond connecting the phenyl and triazine rings. |

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. irjweb.comsapub.org

For molecules containing a nitrophenyl group attached to a heterocyclic system, the HOMO is often localized on the phenyl ring, while the LUMO tends to be distributed over the electron-withdrawing nitro group and the heterocyclic ring. researchgate.net This distribution suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation. scispace.com DFT calculations are the primary method for computing the energies and visualizing the spatial distribution of these orbitals. nih.govirjweb.com

Studies on various triazine derivatives have shown that the HOMO-LUMO energy gap is a key determinant of molecular stability. colab.ws A smaller energy gap generally implies higher chemical reactivity. irjweb.com For a related triazole compound, 1,4-diphenyl-3-(p-nitrophenylamino)-1,2,4-triazolium hydroxide (B78521) inner salt, the calculated HOMO-LUMO gap was found to be 2.58 eV. sapub.org

Table 2: Representative Frontier Orbital Energies from DFT Calculations on Related Heterocyclic Compounds

| Compound Type | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Substituted 1,2,4-triazine | -6.30 | -1.81 | 4.49 | irjweb.com |

| Substituted 1,2,4-triazolium salt | -5.02 | -2.44 | 2.58 | sapub.org |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the intrinsic properties of single molecules, molecular modeling and dynamics simulations explore the behavior of molecules in a more complex environment, considering their conformational flexibility and interactions with surrounding molecules.

The planarity of the system is a balance between steric hindrance (repulsion between nearby atoms) and electronic conjugation. A fully planar conformation would maximize π-electron delocalization across both rings, but may be energetically unfavorable due to steric clashes. In related structures, such as 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, the triazole and phenyl rings are not perfectly coplanar, exhibiting a dihedral angle of 6.26°. nih.gov Similarly, for some adenosine (B11128) A2A receptor antagonists based on the 1,2,4-triazine scaffold, different conformations involving rotations of phenyl substituents have been noted. nih.gov Computational methods can map the potential energy surface as a function of this dihedral angle to identify the most stable conformers and the energy barriers for rotation between them. wayne.edu

The properties and behavior of a molecule can be significantly altered by its environment, particularly the solvent. The polarity of the this compound molecule, arising from the nitro group and the nitrogen atoms in the triazine ring, suggests that its electronic structure and reactivity will be sensitive to solvent polarity. solubilityofthings.com

Computational chemists use solvation models to simulate these effects. A common approach is the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. scispace.com This method allows for the calculation of molecular properties in different solvents, providing insights into how intermolecular interactions can influence conformational preferences, electronic spectra, and reaction pathways. For instance, TD-DFT calculations on related molecules have been performed in solution to predict UV-Vis absorption spectra more accurately. sapub.org

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. While no specific QSPR studies focused solely on this compound have been identified, this methodology is widely applied to various classes of triazine derivatives. jocpr.comresearchgate.netekb.eg

The QSPR process involves calculating a set of numerical descriptors for each molecule that quantify its structural, electronic, and physicochemical features. These descriptors can include steric parameters, electronic properties (like HOMO/LUMO energies), and thermodynamic values (like heat of formation). jocpr.com Statistical methods are then used to develop a regression model that links these descriptors to the property of interest.

For triazine derivatives, QSAR (a subset of QSPR focused on biological activity) models have been successfully developed to predict their inhibitory activity against enzymes like dihydrofolate reductase. jocpr.com Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are powerful 3D-QSAR methods that have been applied to other triazine series to guide the design of new compounds with enhanced activity. nih.gov A QSPR model for this compound and its analogs could potentially predict properties like solubility, melting point, or chromatographic retention times, providing valuable information for practical applications.

Reactivity, Transformation, and Derivatization Reactions of 3 4 Nitrophenyl 1,2,4 Triazine

Reactions at the 1,2,4-Triazine (B1199460) Ring System

The 1,2,4-triazine ring is an electron-deficient heteroaromatic system, which governs its reactivity. This deficiency makes it prone to reactions with nucleophiles and its use as a diene in inverse electron-demand Diels-Alder reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the 1,2,4-triazine ring itself is generally difficult due to the ring's electron-deficient character. The three nitrogen atoms strongly withdraw electron density from the carbon atoms of the ring, deactivating it towards attack by electrophiles. Reactions like nitration and sulfonation, which are common for benzene (B151609) and other electron-rich aromatic compounds, typically require harsh conditions and may lead to low yields or decomposition of the triazine ring. masterorganicchemistry.comyoutube.com The nitronium ion (NO₂⁺) and sulfur trioxide (SO₃) are the electrophiles in these reactions, and their attack on the electron-poor triazine ring is energetically unfavorable. masterorganicchemistry.com

Nucleophilic Substitution Reactions

The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic substitution reactions. documentsdelivered.comresearchgate.net While specific examples for 3-(4-nitrophenyl)-1,2,4-triazine are not extensively detailed in the provided search results, the general reactivity of 1,2,4-triazines suggests that nucleophiles can attack the carbon atoms of the ring, leading to the displacement of suitable leaving groups, if present. For instance, the presence of a halogen atom on the triazine ring would facilitate nucleophilic substitution. csic.es

Aza-Diels–Alder Cycloadditions

1,2,4-Triazines are well-known for their participation as dienes in inverse electron-demand aza-Diels-Alder reactions. wikipedia.orgorganic-chemistry.org In this type of reaction, the electron-deficient triazine reacts with an electron-rich dienophile. organic-chemistry.org The reaction proceeds through a cycloaddition followed by the expulsion of a molecule of nitrogen (N₂) to form a new heterocyclic ring, typically a pyridine (B92270) or a related structure. urfu.rursc.org

The reaction of this compound with enamines, such as 1-morpholinocyclopentene, is a documented example of an aza-Diels-Alder reaction. urfu.rudntb.gov.ua This reaction leads to the formation of pyridine derivatives. urfu.ru The reaction conditions, such as temperature and the nature of the dienophile, can influence the outcome of the reaction. urfu.ru

A notable observation is the unexpected reduction of the nitro group to an amino group during some aza-Diels-Alder reactions of (3-nitrophenyl)-1,2,4-triazines, particularly when conducted at high temperatures in the presence of excess enamine. urfu.ru However, for 4-nitrophenyl-1,2,4-triazines, the isolation of 4-aminophenyl-pyridines was not reported under similar conditions, suggesting that the position of the nitro group influences its reactivity. urfu.ru

Table 1: Aza-Diels-Alder Reactions of Substituted 1,2,4-Triazines

| 1,2,4-Triazine Reactant | Dienophile | Product | Reference |

| (3-nitrophenyl)-1,2,4-triazines | 1-morpholinocyclopentene | 4-(3-aminophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridines | urfu.rudntb.gov.ua |

| Trichloro-1,2,4-triazine | Olefins | Dihydropyridines | rsc.org |

| Trifluoro-1,2,4-triazine | Olefins | Dihydropyridines | rsc.org |

| 1,2,3-Triazines | 1-Propynylamines | 6-Aryl-pyridazin-3-amines | organic-chemistry.org |

Ring Transformations (e.g., Triazine-to-Pyridine Transformation)

As mentioned in the context of aza-Diels-Alder reactions, 1,2,4-triazines can undergo ring transformations to form other heterocyclic systems. The most common transformation is the conversion of the 1,2,4-triazine ring into a pyridine ring. urfu.ru This transformation is a key feature of the inverse electron-demand aza-Diels-Alder reaction with subsequent nitrogen extrusion. urfu.ru The reaction of 2,6-bis[6-(4-nitrophenyl)-1,2,4-triazin-3-yl]pyridine with an enamine in boiling 1,4-dioxane (B91453) resulted in a triazine-to-pyridine transformation while leaving the nitro group intact. urfu.ru

Reactions Involving the Nitrophenyl Moiety

The nitrophenyl group attached to the 1,2,4-triazine ring offers a site for chemical modification, primarily through the reduction of the nitro group.

Reduction of the Nitro Group to Amino and Other Derivatives

The nitro group of this compound can be reduced to an amino group (NH₂) and other nitrogen-containing functionalities. This transformation is significant as it converts a strongly electron-withdrawing and meta-directing group into a strongly electron-donating and ortho-, para-directing group, which can be useful for further electrophilic aromatic substitution reactions on the phenyl ring. masterorganicchemistry.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is a widely used and effective method. masterorganicchemistry.comcommonorganicchemistry.com

Metal/Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) can also be employed for this reduction. masterorganicchemistry.comcommonorganicchemistry.com

Other Reducing Agents: Tin(II) chloride (SnCl₂) and sodium sulfide (B99878) (Na₂S) are also effective reagents for the reduction of nitro groups. commonorganicchemistry.com Lithium aluminum hydride (LiAlH₄) can reduce aromatic nitro compounds, but it may lead to the formation of azo products. commonorganicchemistry.com

In a specific study, the reduction of (3-nitrophenyl)-1,2,4-triazines to the corresponding aminophenyl derivatives was achieved during an aza-Diels-Alder reaction with 1-morpholinocyclopentene at high temperatures. urfu.ru This suggests that under certain reaction conditions, the reduction of the nitro group can occur concurrently with reactions involving the triazine ring.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Notes | Reference |

| H₂/Pd/C | Catalytic hydrogenation | Often the method of choice. | commonorganicchemistry.com |

| H₂/Raney Nickel | Catalytic hydrogenation | Used when dehalogenation is a concern. | commonorganicchemistry.com |

| Fe/Acid (e.g., HCl) | Metal in acidic medium | Mild method. | masterorganicchemistry.comcommonorganicchemistry.com |

| Sn/Acid (e.g., HCl) | Metal in acidic medium | Mild method. | masterorganicchemistry.com |

| Zn/Acid (e.g., AcOH) | Metal in acidic medium | Mild method. | commonorganicchemistry.com |

| SnCl₂ | Mild conditions | Reduces nitro groups in the presence of other reducible groups. | commonorganicchemistry.com |

| Na₂S | - | Can sometimes selectively reduce one nitro group in the presence of others. | commonorganicchemistry.com |

| LiAlH₄ | - | May produce azo compounds from aromatic nitro compounds. | commonorganicchemistry.com |

Electrophilic/Nucleophilic Reactions on the Phenyl Ring

The reactivity of the phenyl ring in this compound is profoundly influenced by the electronic properties of its two substituents: the nitro group (-NO₂) and the 1,2,4-triazinyl group.

Electrophilic Aromatic Substitution: Both the nitro group and the nitrogen-rich 1,2,4-triazine ring are potent electron-withdrawing groups. Consequently, they strongly deactivate the phenyl ring towards electrophilic aromatic substitution (EAS). The electron density of the aromatic system is significantly reduced, making it a poor nucleophile and thus highly resistant to attack by electrophiles. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, which are common for benzene and activated derivatives, are generally not feasible under standard conditions for this compound.

Nucleophilic Aromatic Substitution (SNAr): In stark contrast to its inertness towards electrophiles, the phenyl ring is highly activated for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org The presence of the powerfully electron-withdrawing nitro group, positioned para to the 1,2,4-triazine ring (which acts as the leaving group in this context, though displacement of other groups like halides is more common in SNAr), stabilizes the formation of the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org This stabilization is a key requirement for the SNAr mechanism to proceed. wikipedia.orglibretexts.orgyoutube.com

Derivatization Strategies for Functionalization

The this compound scaffold is a versatile starting point for the synthesis of more elaborate molecules. Key strategies involve the chemical modification of the triazine ring or the nitro group to introduce new functionalities and build complex heterocyclic systems.

Introduction of Additional Heterocyclic Systems (e.g., imidazo, triazolo)

A primary strategy for elaborating the this compound core is through the construction of fused heterocyclic rings. This is typically achieved by first introducing a reactive handle, such as a hydrazino (-NHNH₂) or an amino (-NH₂) group, onto the triazine ring, which can then undergo cyclization reactions.

Synthesis of Fused Triazolo[4,3-b] nih.govrsc.orgnih.govtriazines: The formation of a fused triazole ring often begins with a 3-hydrazino-1,2,4-triazine derivative. For instance, 3-hydrazino-5,6-diphenyl-1,2,4-triazine, an analogue of the nitrophenyl compound, readily cyclizes with reagents like cyanogen (B1215507) bromide to yield 3-amino-6,7-diphenyl-1,2,4-triazolo[4,3-b] nih.govrsc.orgnih.govtriazine. rsc.org Similarly, reaction with formic acid can also lead to the formation of the fused triazolo system. rsc.org This pathway provides a reliable method for creating condensed polycyclic frameworks. nih.gov

Table 1: Synthesis of Fused Triazole Systems from Hydrazino-1,2,4-triazines

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | Cyanogen Bromide (BrCN) | 3-Amino-6,7-diphenyl-1,2,4-triazolo[4,3-b] nih.govrsc.orgnih.govtriazine | rsc.org |

| 3-Hydrazino-1,2,4-triazole | Benzil | 6,7-Diphenyl-1,2,4-triazolo[5,1-c] nih.govrsc.orgnih.govtriazine | rsc.org |

| 4-Hydrazinoquinazoline | Diethyl oxalate | 3-Ethoxycabonyl-1,2,4-triazolo[4,3-c]quinazoline | researchgate.net |

Synthesis of Fused Imidazo[1,2-b] nih.govrsc.orgnih.govtriazines: The construction of a fused imidazole (B134444) ring typically involves the reaction of a 3-amino-1,2,4-triazine with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde. rsc.orgrsc.org The reaction proceeds via initial N-alkylation of the amino group, followed by an intramolecular condensation to form the five-membered imidazole ring. This method allows for the introduction of various substituents onto the newly formed imidazole ring, depending on the structure of the α-halocarbonyl reagent used. The resulting imidazo[1,2-b] nih.govrsc.orgnih.govtriazine scaffold is of significant interest in medicinal chemistry. acs.org

Formation of Schiff Bases and Related Ligands

A crucial derivatization strategy involves the reduction of the nitro group on the phenyl ring to a primary amine, creating 3-(4-aminophenyl)-1,2,4-triazine. This amino derivative is a key intermediate for a variety of subsequent transformations, most notably the formation of Schiff bases (imines).

The reduction of aromatic nitro groups is a well-established transformation that can be achieved using various reagents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) powder in acidic medium, or catalytic hydrogenation (e.g., H₂ over Pd/C). nih.gov

Once the 3-(4-aminophenyl)-1,2,4-triazine is obtained, it can readily undergo condensation reactions with a wide range of aromatic aldehydes and ketones. nih.gov This reaction, typically carried out in a solvent like ethanol, often with acid catalysis, results in the formation of a C=N double bond (azomethine group), which is the defining feature of a Schiff base. dergipark.org.trjptcp.com This method provides a straightforward way to link the triazine core to other aromatic systems, generating molecules with extended conjugation and potential for use as ligands in coordination chemistry. nih.govresearchgate.netmdpi.com

Table 2: Representative Schiff Base Formation from Amino-Heterocycles

| Amine Component | Carbonyl Component | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-Amino-1,2,4-triazole | Various Aromatic Aldehydes | Ultrasonic irradiation, 3-5 min | Triazole-derived Schiff Base | nih.gov |

| 4-Amino-5-aryl-1,2,4-triazole-3-thione | Substituted Benzaldehydes | Ethanol, room temperature | Triazole-thione derived Schiff Base | mdpi.com |

| 3,4-Diamino-1H-1,2,4-triazole-5(4H)-thione | Various Aldehydes | Condensation | Diaminotriazole-derived Schiff Base | dergipark.org.tr |

Acylation and Alkylation Reactions

Acylation: The amino group of 3-(4-aminophenyl)-1,2,4-triazine, formed via reduction of the nitro group, serves as a prime site for N-acylation. This reaction is typically performed using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine) to neutralize the acid byproduct. This transformation converts the primary amine into a secondary amide, which can significantly alter the molecule's electronic and physical properties and provides a linker for attaching other functional groups.

Alkylation: Alkylation reactions on the this compound system can potentially occur at several sites. Direct alkylation of the phenyl ring is difficult. However, the nitrogen atoms of the 1,2,4-triazine ring are potential sites for N-alkylation, although the electron-deficient nature of the ring can reduce their nucleophilicity. More commonly, functional groups are introduced first, which are then alkylated. For example, if the parent triazine is converted to a 3-thioxo-1,2,4-triazin-5-one derivative, the sulfur atom can be readily alkylated using alkyl halides. researchgate.netscirp.org Similarly, the amino group of 3-(4-aminophenyl)-1,2,4-triazine can undergo N-alkylation, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Photoinduced alkylation methods have also been developed for related 1,2,4-triazine-3,5(2H,4H)-dione systems. researchgate.netrsc.org

Applications of 3 4 Nitrophenyl 1,2,4 Triazine in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate in Organic Synthesis

The inherent electron deficiency of the 1,2,4-triazine (B1199460) ring, amplified by the C3-linked 4-nitrophenyl substituent, establishes the molecule as a versatile platform for the construction of other cyclic systems.

The primary role of 3-(4-Nitrophenyl)-1,2,4-triazine in synthetic chemistry is as a diene component in inverse electron-demand Diels-Alder (IED-DA) reactions. wikipedia.orgnih.gov In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The IED-DA reaction reverses these electronic requirements, utilizing an electron-poor diene, such as the nitrophenyl-substituted triazine, and an electron-rich dienophile. wikipedia.org

This reactivity is a powerful tool for synthesizing highly substituted pyridines and other nitrogen-containing heterocycles. nih.gov The reaction proceeds via a [4+2] cycloaddition across the C3 and C6 positions of the triazine ring with an electron-rich dienophile (e.g., enamines, vinyl ethers, or ynamines), followed by the retro-Diels-Alder elimination of a stable nitrogen molecule (N₂). researchgate.net The presence of the electron-withdrawing 4-nitrophenyl group significantly enhances the reactivity of the triazine core toward these cycloadditions. nih.gov This makes the compound a valuable precursor, as the reaction scope is broad and allows for the creation of complex molecular scaffolds that are central to pharmaceuticals and functional materials. nih.govsigmaaldrich.com

Furthermore, the 1,2,4-triazine core can be a precursor for creating fused heterocyclic systems. For instance, related 1,2,4-triazine derivatives have been used to synthesize triazolo-[5,1-c] wikipedia.orgsigmaaldrich.commdpi.comtriazine, a fused bicyclic system, through condensation and cyclization reactions. lanl.gov

Table 1: General Scheme of IED-DA Reaction with 1,2,4-Triazine

| Reactants | Intermediate Cycloadduct | Products |

| 1,2,4-Triazine (Electron-Poor Diene) + Electron-Rich Dienophile | Bicyclic adduct | Substituted Pyridine (B92270) + N₂ |

This table illustrates the general transformation where the 1,2,4-triazine ring acts as a scaffold to build a pyridine ring, with the substituents from the triazine and dienophile determining the final substitution pattern.

The 1,2,4-triazine moiety contains three nitrogen atoms which are Lewis basic sites, making it an excellent building block for the synthesis of ligands for metal coordination. mdpi.com The nitrogen atoms at the N2 and N4 positions can act as a bidentate chelating unit for a single metal center or as a bridging unit between multiple metal centers. This versatility has been demonstrated in various related systems.

For example, iridium(III) complexes have been prepared using ligands that incorporate a 1,2,4-triazine ring, where the complexes exhibit interesting luminogenic behavior upon reaction. rsc.org In other work, 3-amino-1H-1,2,4-triazole-5-carboxylic acid, a closely related structure, has been used to create a variety of discrete and polymeric coordination complexes with transition metals like zinc, manganese, iron, and cadmium. mdpi.com The ability of the triazine ring to form stable complexes is fundamental to its use in constructing supramolecular assemblies and functional metal-organic materials.

Integration into Functional Materials

The distinct electronic properties of this compound, particularly its strong electron-accepting nature, make it a candidate for integration into functional organic materials.

The electron-deficient 1,3,5-triazine (B166579) and 1,2,4-triazine cores are widely used as strong electron acceptor units in materials designed for optoelectronic applications, such as n-type semiconductors. researchgate.netresearchgate.net The combination of the triazine ring with the 4-nitrophenyl group in this compound results in a molecule with a very low-lying Lowest Unoccupied Molecular Orbital (LUMO), a key characteristic for efficient electron injection and transport.

This property is particularly valuable in the design of sensitizers for dye-sensitized solar cells (DSSCs). nih.gov In DSSCs, organic dyes are often designed with a Donor-π-Acceptor (D-π-A) architecture to facilitate intramolecular charge transfer upon photoexcitation. nih.govrsc.org In such a framework, the this compound moiety can serve as a potent acceptor. Several studies have shown that incorporating triazine derivatives into dyes leads to broad absorption, high molar extinction coefficients, and promising power conversion efficiencies in solar cells. nih.govresearchgate.net Theoretical and experimental studies on various 1,2,4-triazine derivatives confirm their potential for use as sensitizers, with calculated energy levels suitable for efficient electron injection into the conduction band of semiconductors like TiO₂. nih.govresearchgate.net

Table 2: Properties of Triazine-Based Dyes for DSSCs

| Dye Type | Key Structural Feature | Application Highlight | Reference |

| D-π-A Organic Dye | 1,3,5-Triazine core as acceptor | High molar extinction coefficients, PCE of 3.63% | researchgate.net |

| Porphyrin-Triazine Dyads | 1,2,4-Triazine scaffold | Moderate Power Conversion Efficiency (PCE) | researchgate.net |

| Various 1,2,4-Triazines | Theoretical Modeling | Favorable HOMO/LUMO levels for electron injection | nih.gov |

| TPA-based Dyes | Triphenylamine donor, cyanoacetic acid acceptor | PCE up to 4.82% by extending π-conjugation | researchgate.net |

This table summarizes findings from studies on various triazine-based dyes, highlighting their structural features and performance in dye-sensitized solar cells.

Triazine-based compounds are a cornerstone in the development of luminescent materials, finding extensive use in organic light-emitting diodes (OLEDs). researchgate.netrsc.org The rigid, planar structure of the triazine core can be functionalized with various chromophores to tune the emission color and quantum efficiency. Star-shaped molecules with a central triazine core and emissive arms are a common design motif. nih.govpku.edu.cn

However, the specific functionalization is critical to the resulting photophysical properties. While many triazine derivatives are highly fluorescent, the presence of a nitro group, as in this compound, is well-known to quench fluorescence through non-radiative decay pathways. mdpi.com Therefore, while the core triazine structure is an excellent scaffold for emitters, the this compound compound itself is not expected to be luminescent. Instead, its value lies in its use as a building block or as a component in materials where luminescence is not the primary goal, such as in nonlinear optics where strong dipoles are advantageous. mdpi.com For example, related iridium(III) complexes containing a 1,2,4-triazine ligand are initially non-luminescent but become emissive after undergoing a bioorthogonal reaction, demonstrating a "turn-on" fluorescence mechanism. rsc.org

Coordination Chemistry and Metal Complex Formation

The nitrogen-rich 1,2,4-triazine ring is an excellent platform for building coordination complexes with a wide range of metal ions. The arrangement of nitrogen atoms allows the triazine to act as a monodentate, bidentate, or bridging ligand, leading to the formation of diverse metal-organic architectures from discrete molecules to extended coordination polymers.

Research on related 1,2,4-triazine derivatives has demonstrated this rich coordination chemistry. For instance, 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine has been used to synthesize novel binuclear lead(II) complexes, which were subsequently investigated as the emitting layer in OLEDs. rsc.org Similarly, ligands incorporating the 1,2,4-triazine ring have been coordinated to iridium(III) centers. rsc.org The broader family of triazole and triazine ligands has been shown to form complexes with numerous transition metals, including Zn(II), Mn(II), Fe(II), and Cd(II), resulting in structures ranging from mononuclear units to 1D chains and 2D layers held together by both coordination bonds and hydrogen bonding. mdpi.com These studies underscore the potential of this compound to act as a versatile ligand for creating new metal-containing materials with interesting structural, electronic, or magnetic properties.

Analytical Applications of 3 4 Nitrophenyl 1,2,4 Triazine and Its Derivatives

Derivatization Reagents in Chemical Analysis

Derivatization is a common strategy in chemical analysis to modify analytes, enhancing their detectability, improving chromatographic separation, and increasing the stability of the compound. psu.eduresearch-solution.com Triazine derivatives, particularly those containing a reactive dienophile moiety, are employed as derivatization reagents, especially for compounds with conjugated diene systems.

In the realm of Liquid Chromatography-Mass Spectrometry (LC/MS), derivatization can significantly improve the ionization efficiency of target analytes, which is crucial for achieving low detection limits. nih.gov A notable example, closely related to the title compound, is 4-(4-nitrophenyl)-1,2,4-triazoline-3,5-dione (NPTAD), which serves as an effective derivatization reagent for the analysis of compounds like 25-hydroxyvitamin D3 in human plasma. nih.gov

The reaction of NPTAD with the cis-diene system of the analyte forms a stable derivative. This derivative is then readily analyzed by LC/MS. For instance, the analysis of 25-hydroxyvitamin D3 derivatives with NPTAD has been successfully performed using liquid chromatography coupled with electron capture atmospheric pressure chemical ionization-mass spectrometry (LC/ECAPCI-MS). nih.gov The derivatization not only improves chromatographic behavior but also enhances the response in the mass spectrometer, leading to more reliable quantification. nih.govnih.gov This approach has proven effective for plasma assays, delivering satisfactory results in terms of specificity and the measurable range of analysis. nih.gov

A primary goal of derivatization is to boost the sensitivity of an analytical method. nih.gov The introduction of a specific chemical group, such as the nitrophenyl group present in 3-(4-Nitrophenyl)-1,2,4-triazine and its analogs, can dramatically enhance detection. The nitrophenyl group is highly electrophilic and can facilitate electron capture, which is particularly advantageous in detection techniques like ECAPCI-MS.

For example, the derivatization of 25-hydroxyvitamin D3 with NPTAD results in a derivative that readily undergoes electron capture in the APCI source in the negative-ion mode. This process leads to a remarkable 30-fold increase in sensitivity compared to the analysis of the underivatized, intact compound. nih.gov Studies comparing various derivatization reagents for vitamin D metabolites have shown that dienophile reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a related compound, can provide signal enhancements ranging from 3- to 295-fold for selected metabolites. nih.gov This significant improvement in sensitivity is critical for the detection of low-abundance analytes in biological samples. nih.govmdpi.com

| Derivatization Reagent | Analyte | Fold Increase in Sensitivity | Analytical Technique |

| 4-(4-nitrophenyl)-1,2,4-triazoline-3,5-dione (NPTAD) | 25-hydroxyvitamin D3 | 30-fold | LC/ECAPCI-MS |

| 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) & others | Vitamin D Metabolites | 3 to 295-fold | LC-MS/MS |

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and separation of triazine derivatives. nih.gov The separation of these compounds can be achieved using various stationary and mobile phases, tailored to the specific properties of the analytes.

Reverse-phase (RP) HPLC is commonly employed for the separation of triazine derivatives. For instance, compounds like 1-Triazene, 1-(4-nitrophenyl)-3-[4-(phenylazo)phenyl]-, a structurally related triazene, can be analyzed using a Newcrom R1 HPLC column. sielc.com This type of column has low silanol (B1196071) activity, which is beneficial for separating nitrogen-containing heterocyclic compounds. sielc.com A typical mobile phase for such separations consists of acetonitrile (B52724) (MeCN) and water with an acid modifier like phosphoric acid or, for MS-compatible methods, formic acid. sielc.comsielc.com

The separation of regioisomers of substituted 1,2,4-triazines, which can be produced during synthesis from unsymmetrical diketones, often requires sophisticated chromatographic techniques. nih.gov In addition to RP-HPLC, supercritical fluid chromatography (SFC) has been successfully used to separate these closely related isomers. nih.gov The choice of column, such as octyl silica (B1680970) or silica gel, and the composition of the mobile phase are critical factors in achieving the desired resolution. nih.gov

| Technique | Column Type | Mobile Phase Example | Application |

| RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric/Formic Acid | Analysis of nitrophenyl-containing triazenes sielc.com |

| RP-HPLC | Octyl silica, Silica gel | Acetonitrile/Water gradients | Separation of triazine derivatives nih.gov |

| SFC | Chiral columns (e.g., Daicel AD-H) | Not specified | Separation of 5,6-diaryl triazine regioisomers nih.gov |

Electrochemical Characterization and Applications

The electrochemical properties of triazine derivatives have led to their use in the development of chemical sensors. researchgate.netnih.gov While research on the specific compound this compound is limited in this context, studies on related triazine isomers, such as 1,3,5-triazines, demonstrate their potential in electrochemical applications.

Ferrocenylated 1,3,5-triazine (B166579) derivatives have been used as receptor layers in electrochemical sensors for the recognition of polycyclic aromatic hydrocarbons (PAHs). nih.gov These sensors operate based on the specific interactions between the triazine-based receptor and the target analyte, which results in a measurable electrochemical signal. The highly organized structure of these molecules facilitates this recognition. Sensors constructed with these materials have demonstrated efficient recognition of analytes with limits of detection (LOD) in the low micromolar range (≤ 2.9 μM). nih.gov The electrochemical response is typically measured via techniques like cyclic voltammetry or differential pulse voltammetry, which can detect changes in the redox state of the ferrocene (B1249389) moiety upon binding of the analyte. This approach highlights the versatility of the triazine scaffold in creating sensitive and selective electrochemical sensing platforms. nih.gov

Compound Names Table

| Abbreviation / Trivial Name | Full Chemical Name |

| NPTAD | 4-(4-Nitrophenyl)-1,2,4-triazoline-3,5-dione |

| PTAD | 4-Phenyl-1,2,4-triazoline-3,5-dione |

| PDT | 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine |

| MeCN | Acetonitrile |

| SFC | Supercritical Fluid Chromatography |

| RP-HPLC | Reversed-Phase High-Performance Liquid Chromatography |

| LC/MS | Liquid Chromatography-Mass Spectrometry |

| LC/ECAPCI-MS | Liquid Chromatography/Electron Capture Atmospheric Pressure Chemical Ionization-Mass Spectrometry |

| PAHs | Polycyclic Aromatic Hydrocarbons |

| LOD | Limit of Detection |

Future Perspectives and Emerging Research Directions for 3 4 Nitrophenyl 1,2,4 Triazine

Advanced Synthetic Methodologies

The synthesis of 3-(4-nitrophenyl)-1,2,4-triazine and its analogs is poised for significant advancements through the adoption of modern synthetic technologies. These methodologies promise to enhance efficiency, safety, and scalability, paving the way for more extensive research and application.

Flow chemistry, or continuous-flow synthesis, offers a paradigm shift from traditional batch processing. mdpi.comresearchgate.net This technology utilizes microreactors or tube reactors for the continuous synthesis of chemical compounds, providing superior control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com The high surface-area-to-volume ratio in these systems allows for excellent heat transfer, enabling highly exothermic or fast reactions to be conducted safely. researchgate.net For the synthesis of this compound, flow chemistry could offer several advantages, including improved yields, higher purity, and the potential for automation. While specific examples for this particular molecule are not yet prevalent, the successful application of flow chemistry to the synthesis of other heterocyclic compounds, including various triazines, suggests its high potential in this area. mdpi.comusp.org Continuous manufacturing, which integrates multiple synthesis and purification steps into a seamless process, represents the next frontier. mit.edu This approach could streamline the production of this compound derivatives from starting materials to the final active pharmaceutical ingredient (API), reducing manufacturing time and costs. mit.edu

The development of novel catalytic systems is another key area for advancing the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have already proven to be powerful tools for the synthesis of aryl-substituted triazines. nih.govnih.gov Future research will likely focus on developing more efficient and versatile palladium catalysts, as well as exploring catalysts based on other transition metals like copper and iron, which are more abundant and cost-effective. rsc.orgorganic-chemistry.org For instance, iron-catalyzed cyclization of aldehydes with an ammonium (B1175870) salt as the nitrogen source has been demonstrated for the synthesis of 2,4,6-triaryl-1,3,5-triazines and could potentially be adapted for 1,2,4-triazine (B1199460) synthesis. rsc.org Furthermore, the use of chiral catalysts could enable the atroposelective synthesis of non-planar 1,2,4-triazine derivatives, which could have important implications for their biological activity. nih.gov

Table 1: Comparison of Synthetic Methodologies for Triazine Derivatives

| Methodology | Advantages | Potential Application for this compound |

| Traditional Batch Synthesis | Well-established, suitable for small-scale lab synthesis. | Current primary method for initial discovery and synthesis. |

| Flow Chemistry | Enhanced safety, improved reaction control, higher yields and purity, scalability. mdpi.comresearchgate.net | Safer handling of nitration and other potentially hazardous reactions; rapid optimization of reaction conditions. |

| Continuous Manufacturing | Integrated and automated production, reduced footprint and cost. mit.edu | Streamlined production of the parent compound and its derivatives for large-scale studies. |

| Palladium-Catalyzed Coupling | High efficiency and functional group tolerance for C-C and C-N bond formation. nih.govrsc.org | Efficient introduction of the 4-nitrophenyl group and further diversification of the triazine core. |

| Other Metal-Catalyzed Reactions | Cost-effective and sustainable alternatives (e.g., Fe, Cu). rsc.orgorganic-chemistry.org | Development of greener and more economical synthetic routes. |

| Asymmetric Catalysis | Control over stereochemistry, leading to enantiomerically pure compounds. nih.gov | Synthesis of chiral derivatives with potentially distinct biological activities. |

Rational Design and Synthesis of Novel Derivatives

The exploration of the chemical space around the this compound core through rational design is crucial for discovering new compounds with improved properties.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. nih.gov For this compound, systematic modifications of the core structure will be essential to delineate the key pharmacophoric features. This involves altering the substituents on the phenyl ring and the triazine core and evaluating the impact on biological activity. For example, the position and electronic nature of substituents on the phenyl ring can significantly influence the molecule's interaction with a biological target. nih.gov While specific SAR studies on this compound are not extensively reported, research on other triazine series has shown that such studies can lead to the identification of potent and selective inhibitors for various targets. nih.govnih.gov Computational methods, such as molecular docking, can be used to predict the binding modes of newly designed analogs and guide the synthetic efforts.

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. This technique involves screening libraries of small, low-molecular-weight fragments to identify those that bind to a biological target. These initial fragment hits, which typically have weak affinity, are then grown or linked together to create more potent, lead-like molecules. The 1,2,4-triazine scaffold itself can be considered a valuable fragment for screening against various biological targets. Alternatively, the this compound core could be used as a starting point, with fragments being added to other positions on the triazine ring to explore new interactions with a target protein.

Exploration of New Biological Targets and Pathways

The 1,2,4-triazine scaffold has been associated with a diverse range of biological activities, suggesting that this compound and its derivatives may interact with multiple biological targets and pathways. ijpsr.infoafricaresearchconnects.com

Future research should focus on screening this compound and its analogs against a wide array of biological targets to uncover new therapeutic opportunities. Based on the activities reported for other 1,2,4-triazine derivatives, several areas warrant investigation:

Kinase Inhibition: Many triazine derivatives have shown potent inhibitory activity against various kinases, which are key regulators of cellular processes and are often dysregulated in cancer. mdpi.com

Receptor Antagonism/Agonism: 1,2,4-triazine derivatives have been identified as antagonists for receptors such as the adenosine (B11128) A2A receptor, suggesting potential applications in neurological disorders like Parkinson's disease. nih.gov

Enzyme Inhibition: The 1,2,4-triazine core has been found in inhibitors of enzymes such as those involved in the neddylation pathway, which is a target for anticancer therapies. nih.gov

Inflammasome Inhibition: More recently, 1,2,4-triazine derivatives have been explored as inhibitors of the NLRP3 inflammasome, a key component of the inflammatory response implicated in a variety of diseases. nih.gov

The exploration of these and other potential targets will be facilitated by high-throughput screening campaigns and mechanism-of-action studies to elucidate the specific cellular pathways modulated by this compound and its future derivatives.

Table 2: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area |

| Kinases | EGFR, VEGFR, PI3K/mTOR mdpi.com | Cancer |